![molecular formula C5H7ClN2O B2775900 (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1378491-01-0](/img/structure/B2775900.png)
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol
is a chemical with the CAS Number: 1378491-01-0 . It has a molecular weight of 146.58 and its IUPAC name is This compound
. The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of key intermediates in the preparation of zolazepam, which includesThis compound
, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated . Molecular Structure Analysis
The InChI code forThis compound
is 1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3
. The InChI key is CVFKGUGTNUCDKW-UHFFFAOYSA-N
. Chemical Reactions Analysis
The reaction product ofThis compound
is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group . This affords a tricyclic side product, a minor amount of which persists even after recrystallization . Physical And Chemical Properties Analysis
The physical form ofThis compound
is a white to yellow solid .
Scientific Research Applications
Ultrasonics Promoted Synthesis
A study highlighted the ultrasonics promoted synthesis of dihydropyrazole derivatives, including those related to (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This method offers advantages such as shorter reaction times and higher yields, showcasing the compound's relevance in creating heterocyclic analogues with potential applications in various fields (Trilleras et al., 2013).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including structures related to the compound , has demonstrated significant antimicrobial and anticancer activities. These derivatives were synthesized and evaluated, with some showing higher activity than the reference drugs, indicating the compound's potential as a scaffold for developing new therapeutic agents (Hafez et al., 2016).
Synthesis and Structural Studies
Another study focused on the synthesis of pyrazole derivatives embedded with chalcones and pyrazoles for evaluating their angiotensin converting enzyme (ACE) inhibitory activity. This research indicates the compound's utility in developing cardiovascular disease treatments (Kantevari et al., 2011).
Biological Activities of Pyrazolyl Aryl Methanones
The synthesis and characterization of N-phenylpyrazolyl aryl methanones derivatives, involving arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities. This suggests the compound's application in agricultural chemistry for developing new pesticides (Wang et al., 2015).
Eco-friendly Synthesis of Heterocyclic Carboxylic α-Amino Esters
An eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters has been established, highlighting the compound's role in creating active biomolecules with potential medicinal applications (Mabrouk et al., 2020).
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . These compounds are known to interact with the Leishmania major pteridine reductase 1 (LmPTR1) protein , which plays a crucial role in the survival and proliferation of the Leishmania parasite.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of the LmPTR1 protein, inhibiting its function and leading to the death of the parasite.
Biochemical Pathways
The inhibition of lmptr1 can disrupt the folate pathway in leishmania parasites, affecting their survival and proliferation .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs . This suggests that (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may also exhibit significant antiparasitic effects.
properties
IUPAC Name |
(5-chloro-1-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKGUGTNUCDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.